molecular formula C12H11ClF2O3 B3023947 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid CAS No. 951891-49-9

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid

Cat. No. B3023947
CAS RN: 951891-49-9
M. Wt: 276.66 g/mol
InChI Key: SEWFDFQJGJBGAY-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid” is similar to the one you’re asking about . It has a molecular weight of 262.64 and its IUPAC name is 5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoic acid .


Molecular Structure Analysis

The InChI code for “5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid” is 1S/C11H9ClF2O3/c12-7-5-9(14)8(13)4-6(7)10(15)2-1-3-11(16)17/h4-5H,1-3H2,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Chloro-4,5-difluorophenyl)-5-oxovaleric acid” include a melting point of 103-106 °C, a boiling point of 258 °C, and a density of 1.4821 (estimate) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(2-chloro-4,5-difluorophenyl)boronic acid: serves as a valuable building block in medicinal chemistry. Researchers use it to synthesize novel drug candidates. Its boronic acid moiety can form reversible covalent bonds with serine proteases, which are crucial drug targets. By incorporating this compound into drug scaffolds, scientists explore potential treatments for various diseases, including cancer, inflammation, and infectious disorders .

Agrochemicals and Pesticides

The compound’s unique structure makes it an attractive candidate for designing new agrochemicals and pesticides. Researchers modify its functional groups to enhance pesticidal activity, selectivity, and environmental safety. By exploring derivatives of this compound, they aim to develop effective crop protection agents that minimize ecological impact .

Materials Science

(2-chloro-4,5-difluorophenyl)boronic acid: contributes to materials science. It participates in Suzuki-Miyaura cross-coupling reactions, allowing chemists to create functionalized organic molecules. These molecules find applications in organic electronics, sensors, and optoelectronic devices. By incorporating this compound into conjugated polymers or small molecules, researchers tailor material properties for specific applications .

Catalysis

Boronic acids, including this compound, exhibit catalytic properties. Researchers explore their use as Lewis acid catalysts in various reactions, such as C-C bond formation, amidation, and cyclization. By fine-tuning the ligands around the boron center, they optimize catalytic activity and selectivity. These catalysts play a role in green chemistry and sustainable synthesis .

Fluorine Chemistry

The presence of fluorine atoms in this compound enhances its lipophilicity and metabolic stability. Researchers utilize it as a fluorinated building block for drug discovery. Fluorine substitution often improves bioavailability, pharmacokinetics, and binding affinity. By incorporating this compound into drug candidates, they explore the impact of fluorine on drug properties .

Organic Synthesis

Organic chemists employ this compound in diverse synthetic routes. Its boronic acid functionality allows for versatile transformations, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling. These reactions enable the construction of complex organic molecules, including natural products and pharmaceutical intermediates .

Safety and Hazards

The safety information for “(2-chloro-4,5-difluorophenyl)boronic acid” includes hazard statements H302,H315,H319,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-chloro-4,5-difluorobenzoic acid, have been used as intermediates in the synthesis of medicinal compounds . These compounds often target specific enzymes or receptors, but the exact targets can vary widely depending on the final structure of the drug.

Mode of Action

The mode of action of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is currently unknown due to the lack of specific information available. Typically, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function. This can result in the inhibition or activation of the target, depending on the nature of the interaction .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to the function of the targets it interacts with . The downstream effects would depend on the specific pathway and the role of the target within that pathway.

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The effects would likely be related to the function of the targets it interacts with and could include changes in cellular signaling, enzyme activity, or gene expression .

properties

IUPAC Name

6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O3/c13-8-6-10(15)9(14)5-7(8)11(16)3-1-2-4-12(17)18/h5-6H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFDFQJGJBGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243287
Record name 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid

CAS RN

951891-49-9
Record name 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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